molecular formula C18H26O3Si3 B3029533 dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane CAS No. 68951-96-2

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

Cat. No.: B3029533
CAS No.: 68951-96-2
M. Wt: 374.7 g/mol
InChI Key: NXTBQQSLKSMQNL-UHFFFAOYSA-N
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Description

Dimethyl(oxo)silane, ethenyl-hydroxy-dimethylsilane, and oxo(diphenyl)silane are organosilicon compounds with unique chemical properties and applications. These compounds are part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their versatility and reactivity.

Preparation Methods

Dimethyl(oxo)silane

Dimethyl(oxo)silane can be synthesized through the hydrolysis of dimethyldichlorosilane in the presence of water. The reaction typically involves the following steps:

    Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethyl(oxo)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiO} + 2\text{HCl} ]

    Purification: The resulting mixture is purified to isolate dimethyl(oxo)silane.

Ethenyl-hydroxy-dimethylsilane

Ethenyl-hydroxy-dimethylsilane is typically synthesized through the hydrosilylation of vinylsilane with dimethylchlorosilane. The reaction conditions often involve the use of a platinum catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.

    Hydrosilylation: Vinylsilane reacts with dimethylchlorosilane in the presence of a platinum catalyst. [ \text{CH}_2\text{=CHSiH}_3 + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{CH}_2\text{=CHSi(CH}_3\text{)}_2\text{OH} ]

    Purification: The product is purified to obtain ethenyl-hydroxy-dimethylsilane.

Oxo(diphenyl)silane

Oxo(diphenyl)silane can be prepared by the oxidation of diphenylsilane using an oxidizing agent such as hydrogen peroxide or a peracid.

    Oxidation: Diphenylsilane reacts with an oxidizing agent to form oxo(diphenyl)silane. [ \text{(C}_6\text{H}_5\text{)}_2\text{SiH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiO} + 2\text{H}_2\text{O} ]

    Purification: The product is purified to isolate oxo(diphenyl)silane.

Chemical Reactions Analysis

Dimethyl(oxo)silane

Dimethyl(oxo)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo nucleophilic substitution reactions with halides.

Ethenyl-hydroxy-dimethylsilane

Ethenyl-hydroxy-dimethylsilane participates in:

    Hydrosilylation: It can react with alkenes to form silane derivatives.

    Polymerization: It can undergo polymerization to form silicone polymers.

    Condensation: It can react with other silanes to form siloxane bonds.

Oxo(diphenyl)silane

Oxo(diphenyl)silane is involved in:

    Reduction: It can be reduced to form diphenylsilane.

Scientific Research Applications

Dimethyl(oxo)silane

Dimethyl(oxo)silane is used in:

    Chemistry: As a precursor for the synthesis of siloxanes and silicones.

    Biology: In the modification of biomolecules for enhanced stability.

    Medicine: In the development of drug delivery systems.

    Industry: As a component in sealants, adhesives, and coatings.

Ethenyl-hydroxy-dimethylsilane

Ethenyl-hydroxy-dimethylsilane finds applications in:

    Chemistry: As a monomer for the synthesis of silicone polymers.

    Biology: In the development of biocompatible materials.

    Medicine: In the formulation of medical devices and implants.

    Industry: As a component in coatings, adhesives, and sealants.

Oxo(diphenyl)silane

Oxo(diphenyl)silane is utilized in:

    Chemistry: As a reagent in organic synthesis.

    Industry: As a component in high-performance materials and coatings.

Mechanism of Action

Dimethyl(oxo)silane

Dimethyl(oxo)silane exerts its effects through the formation of siloxane bonds, which enhance the stability and durability of materials. The silicon-oxygen bond is highly stable, providing resistance to thermal and chemical degradation.

Ethenyl-hydroxy-dimethylsilane

Ethenyl-hydroxy-dimethylsilane acts by forming siloxane bonds through polymerization and condensation reactions. These bonds contribute to the formation of flexible and durable silicone polymers.

Oxo(diphenyl)silane

Oxo(diphenyl)silane functions by participating in hydrosilylation and substitution reactions, leading to the formation of stable silane derivatives. The presence of phenyl groups enhances the thermal and chemical stability of the resulting compounds.

Comparison with Similar Compounds

Dimethyl(oxo)silane

    Similar Compounds: Trimethylsilane, tetramethylsilane.

    Uniqueness: Dimethyl(oxo)silane has a unique balance of reactivity and stability, making it suitable for various applications.

Ethenyl-hydroxy-dimethylsilane

    Similar Compounds: Vinyltrimethoxysilane, vinyltriethoxysilane.

    Uniqueness: Ethenyl-hydroxy-dimethylsilane offers enhanced reactivity due to the presence of both vinyl and hydroxyl groups.

Oxo(diphenyl)silane

    Similar Compounds: Diphenylsilane, triphenylsilane.

    Uniqueness: Oxo(diphenyl)silane provides a unique combination of phenyl groups and an oxo group, enhancing its stability and reactivity.

These compounds, with their unique properties and applications, play a significant role in various scientific and industrial fields. Their versatility and reactivity make them valuable tools for researchers and industry professionals alike.

Properties

IUPAC Name

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OSi.C4H10OSi.C2H6OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4-6(2,3)5;1-4(2)3/h1-10H;4-5H,1H2,2-3H3;1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTBQQSLKSMQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68951-96-2
Record name Siloxanes and Silicones, di-Me, di-Ph, vinyl group-terminated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Diphenylsiloxane) - dimethylsiloxane vinyl terminated copolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Reactant of Route 2
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Reactant of Route 3
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Reactant of Route 4
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Reactant of Route 5
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Reactant of Route 6
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

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